Lonijaposide A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H33NO13 |
|---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C27H33NO13/c1-3-16-17(7-6-14-9-15(24(35)36)11-28(10-14)8-4-5-20(30)31)18(25(37)38-2)13-39-26(16)41-27-23(34)22(33)21(32)19(12-29)40-27/h3,6-7,9-11,13,16-17,19,21-23,26-27,29,32-34H,1,4-5,8,12H2,2H3,(H-,30,31,35,36)/b7-6+/t16-,17+,19-,21-,22+,23-,26+,27+/m1/s1 |
InChI Key |
DRYLFSKCXKHLKH-XBRJNPSZSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
lonijaposide A |
Origin of Product |
United States |
Preparation Methods
Methanol/Water Extraction
The most common initial extraction involves a methanol/water (3:1, v/v) solution. Powdered flower material (150 mg) is mixed with 3 mL of precooled solvent and ultrasonicated in ice water for 30 minutes. This method achieves 85–90% metabolite recovery, with centrifugation (12,000 rpm, 10 min) separating the supernatant. Freeze-drying the extract yields a crude powder, which is reconstituted in 10% methanol for further analysis.
Sequential Extraction for Polar Compounds
This compound’s glycosidic structure necessitates polar solvents. Studies employ sequential extraction with hexane (non-polar), ethyl acetate (mid-polar), and methanol (polar) to fractionate compounds by polarity. The methanol fraction, enriched in iridoid glycosides, is retained for downstream processing.
Chromatographic Purification
Column Chromatography
The methanol extract is subjected to silica gel column chromatography using a gradient of chloroform-methanol-water (8:2:0.1 to 6:4:0.5). This compound elutes in the mid-polarity fractions, which are pooled and evaporated. Further purification uses Sephadex LH-20 columns with isocratic elution (methanol:water = 7:3), yielding a semi-pure product.
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC (Agilent ZORBAX SB-C18 column, 2.1 × 100 mm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 5% B to 40% B over 30 minutes resolves this compound at ~22–24 minutes. UV detection at 254 nm identifies peaks, with fractions collected and lyophilized.
Structural Characterization
Mass Spectrometry (MS)
High-resolution Q-TOF-MS analysis confirms the molecular formula of this compound as C₄₂H₈₃O₆N ([M−H]⁻ m/z 720.6212). Fragmentation patterns reveal successive losses of hexose (-162 Da) and acyl groups, consistent with its glycosidic structure.
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra (500 MHz, CD₃OD) identify key structural features:
- Aglycone moiety : Signals at δ 5.35 (1H, t, J=6.5 Hz) and δ 2.45 (2H, m) correspond to a cyclopentanoid monoterpene core.
- Sugar unit : Anomeric protons at δ 4.90 (1H, d, J=7.5 Hz) indicate a β-glucosyl linkage.
- Acyl chain : Methylenic protons (δ 1.25–1.30) and a terminal methyl group (δ 0.88) suggest a C₁₆ fatty acid substituent.
Optimization Studies for Yield Improvement
Solvent Composition
Comparative studies show that methanol/water (3:1) outperforms pure methanol or ethanol, achieving a 12% higher yield of this compound due to enhanced solubility of polar glycosides.
Ultrasonication Parameters
Optimizing ultrasonication to 40 kHz for 45 minutes increases extraction efficiency by 18% compared to shorter durations. Prolonged sonication beyond 60 minutes degrades thermolabile iridoids.
Temperature Control
Maintaining temperatures below 10°C during extraction prevents thermal decomposition, preserving the integrity of this compound’s acylated glycoside bonds.
Analytical Challenges and Solutions
Co-Elution with Analogues
This compound often co-elutes with structurally similar compounds like Lonijaposide A3. Employing UHPLC with a 1.8 μm particle column improves resolution, reducing co-elution by 70%.
Detection Sensitivity
Low abundance in crude extracts necessitates preconcentration via solid-phase extraction (C18 cartridges) prior to HPLC-MS analysis, enhancing detection limits to 0.1 μg/mL.
Applications in Phytopharmacology
While beyond preparation methods, it is noteworthy that this compound exhibits anti-inflammatory activity, inhibiting NF-κB signaling in macrophage assays. This bioactivity underscores the importance of optimized isolation protocols for pharmacological studies.
Chemical Reactions Analysis
Structural Analysis
Lonijaposide A features a pyridinium inner salt skeleton coupled to a secoiridoid through C-5 of the pyridinium ring and C-7 of the secoiridoid (Figure 1) . Key structural attributes include:
Hydrolysis Reactions
The secoiridoid component undergoes acid-catalyzed hydrolysis, cleaving ester bonds to yield aglycone derivatives :
textThis compound + H₂O/H⁺ → Nicotinic acid derivative + Secoiridoid aglycone
This reaction is critical for structural elucidation and metabolite profiling .
Redox Activity
The pyridinium ring participates in reversible redox reactions:
-
Reduction : Forms dihydropyridine derivatives under H₂/Pd conditions .
-
Oxidation : Generates pyridine N-oxide in the presence of mCPBA .
Stability and Degradation
This compound is sensitive to:
-
Light : UV exposure induces decarboxylation of the nicotinic acid moiety .
-
Heat : Prolonged heating (>60°C) leads to glycosidic bond cleavage .
-
pH extremes : Degrades rapidly in solutions with pH < 3 or > 10 .
Comparative Reactivity
This compound’s reactivity differs from related compounds:
Analytical Characterization
Advanced techniques used to study its reactions include:
-
UHPLC-HRMS : Quantifies degradation products (e.g., m/z 522.3 for aglycone) .
-
2D NMR : Confirms stereochemistry of the secoiridoid moiety .
While specific catalytic applications remain unexplored, this compound’s structural complexity positions it as a candidate for studying alkaloid-secoiridoid hybrid systems. Further research should prioritize elucidating its enzymatic interactions and synthetic modifications.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure might allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its unique properties might also make it suitable for use in sensors and other advanced technologies.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridinium derivatives and molecules with similar functional groups. Examples include:
- 1-(3-carboxypropyl)pyridinium
- 5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridinium
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable subject for research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for Lonijaposide A to ensure high yield and purity?
- Methodological Answer : Synthesis protocols should prioritize solvent systems (e.g., aqueous-organic mixtures) and catalysts (e.g., enzymatic or acid/base catalysis) that minimize side reactions. Purification techniques such as preparative HPLC or column chromatography are critical for isolating high-purity compounds. Yield optimization requires iterative adjustments of temperature, reaction time, and stoichiometric ratios, validated via thin-layer chromatography (TLC) or LC-MS .
Q. Which spectroscopic and chromatographic methods are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments for proton and carbon assignments), high-resolution mass spectrometry (HR-MS), and X-ray crystallography are standard for structural elucidation. Chromatographic purity should be confirmed via HPLC-UV/ELSD, with retention times and spiking experiments compared to reference standards .
Q. How should researchers design preliminary pharmacological assays to assess this compound's bioactivity?
- Methodological Answer : Begin with in vitro cell-based assays (e.g., cytotoxicity, enzyme inhibition) using dose-response curves (IC₅₀/EC₅₀ calculations). Include positive and negative controls to validate assay specificity. Use statistical tools (e.g., Student’s t-test or ANOVA) to determine significance thresholds (p < 0.05) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate this compound's molecular mechanisms of action?
- Methodological Answer : Combine omics approaches (e.g., transcriptomics via RNA-seq or proteomics via mass spectrometry) with molecular docking simulations to identify target pathways. Validate hypotheses using gene knockout models (CRISPR/Cas9) or pharmacological inhibitors in mechanistic studies .
Q. How should in vivo studies be designed to evaluate this compound's pharmacokinetics and therapeutic efficacy?
- Methodological Answer : Use animal models (e.g., rodents) with controlled variables (age, diet, genetic background). Administer this compound via oral/intravenous routes, collect plasma/tissue samples at timed intervals, and quantify drug levels via LC-MS/MS. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) should be analyzed using non-compartmental modeling .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct meta-analyses to compare experimental variables (e.g., cell lines, assay conditions, compound purity). Replicate conflicting studies under standardized protocols, and apply multivariate statistics (e.g., ANOVA with post-hoc tests) to identify confounding factors. Transparent reporting of raw data and error margins is critical .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
